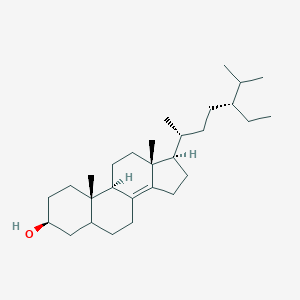

Stigmast-8(14)-en-3beta-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18069-99-3 |

|---|---|

Molecular Formula |

C29H50O |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(3S,9R,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-23,25,27,30H,7-18H2,1-6H3/t20-,21-,22?,23+,25-,27+,28+,29-/m1/s1 |

InChI Key |

YQQOGXLLGWWKQH-YZYMWTSRSA-N |

SMILES |

CCC(CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CCC2=C3CCC4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O)C(C)C |

Synonyms |

Stigmast-8(14)-en-3β-ol |

Origin of Product |

United States |

Natural Occurrence and Isolation

Distribution in Plant Species

The presence of Stigmast-8(14)-en-3beta-ol has been documented in several botanical families and genera. Research has led to its identification in various parts of these plants, including the aerial parts, bark, and twigs.

Identification in Specific Botanical Families and Genera

This compound has been reported to be present in the dried aerial parts of Sida rhombifolia, a perennial undershrub belonging to the Malvaceae family. globalresearchonline.net Phytochemical analysis of this plant has revealed the presence of a variety of other compounds, including alkanes, other phytosterols (B1254722) like campesterol (B1663852), stigmasterol (B192456), and β-sitosterol, as well as alkaloids and flavonoids. globalresearchonline.net

The compound has been detected in the "wizard mix" variety of Plectranthus scutellarioides, a member of the Lamiaceae family. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of this variety also identified other compounds such as stigmasterol and α-amyrin acetate (B1210297). researchgate.netresearchgate.net

This compound, specifically identified as cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3β,5α)-, has been found in the twigs of Paederia foetida, a climbing plant from the Rubiaceae family. nih.govupm.edu.mymdpi.comresearchgate.netgrafiati.com Its identification was part of a broader metabolomics study that revealed a number of other bioactive compounds in the plant's extracts. nih.govresearchgate.netgrafiati.com

While a number of steroidal compounds have been isolated from Abelmoschus esculentus (okra), a member of the Malvaceae family, the presence of this compound itself is not explicitly detailed in the provided search results. researchgate.netnih.govpharmatutor.orgresearchgate.net Studies on the petroleum ether portion of this plant have led to the isolation of various other phytosterols and related compounds. nih.govpharmatutor.org

A related compound, stigmast-5(6)-en-3β-ol, has been successfully isolated from the bark of Chisocheton lasiocarpus, a species from the Meliaceae family. worldresearchersassociations.com The isolation process involved methanolic extraction followed by partitioning and chromatographic separation of the n-hexane extract. worldresearchersassociations.com

Data on Plant Distribution of this compound and Related Compounds

| Plant Species | Family | Plant Part | Compound Identified |

| Sida rhombifolia | Malvaceae | Dried aerial parts | Stigmast-8(14)-en-3-beta-ol globalresearchonline.net |

| Plectranthus scutellarioides (wizard mix) | Lamiaceae | Not specified | Stigmast-8(14)-en-3β-ol researchgate.netresearchgate.net |

| Paederia foetida | Rubiaceae | Twigs | Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3β,5α)- nih.govupm.edu.myresearchgate.netgrafiati.com |

| Chisocheton lasiocarpus | Meliaceae | Bark | Stigmast-5(6)-en-3β-ol worldresearchersassociations.com |

Occurrence in Specific Plant Parts (e.g., leaves, bark, seeds, twigs)

The distribution of this compound and its related compounds is not uniform throughout the plant. Different parts of the plant can yield varying types and quantities of these sterols.

| Plant Species | Plant Part | Isolated Sterol(s) |

| Croton hieronymi | Aerial Parts | Cholest-8(14)-en-3β-ol, β-Sitostenone, Gramisterol, Lophenol |

| Leaf and Root | (Primarily essential oils) | |

| Dischidia nummularia | Leaves | Stigmast-5-ene-3β-ol (β-Sitosterol) |

| Smilax canariensis | Aerial Parts | Stigmasterol, Sitosterol, Stigmast-4-en-3-one |

| Clerodendrum scandens | Aerial Parts | (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol, (24S)-5α-Stigmast-25-en-3β-ol, (22E,24S)-5α-Stigmasta-22,25-dien-3β-ol |

| Adenodolichos paniculatus | Leaves | Stigmasterol, β-Sitosterol |

| Roots | (Primarily fatty acids) | |

| Bougainvillea x buttiana | Bracts with flowers | This compound, Stigmast-7-en-3-ol, (3β,5α), Stigmasta-5,22-dien-3-ol |

Isolation Methodologies from Natural Sources

The isolation of Stigmast-8(14)-en-3β-ol from its natural matrix is a multi-step process that relies on the compound's physicochemical properties. The general workflow involves an initial extraction from the source material, followed by separation and purification to isolate the target molecule. researchgate.net

The initial step in isolating phytosterols like Stigmast-8(14)-en-3β-ol is extraction from the biomass. The choice of technique depends on factors such as the nature of the source material and the form of the phytosterol (free, esterified, or glycosylated). core.ac.uk

Solvent Extraction: This is a conventional and widely used method. core.ac.uk

Maceration: Involves soaking the plant material in a solvent at room temperature. While suitable for heat-sensitive compounds, it can be time-consuming and less efficient. core.ac.ukresearchgate.net

Soxhlet Extraction: A more efficient method that uses continuous circulation of a hot solvent, such as hexane (B92381) or petroleum ether, to extract lipids and sterols from a solid matrix. core.ac.ukresearchgate.netmdpi.com However, the prolonged heat can potentially degrade thermolabile compounds. mdpi.com

Saponification: Often employed for oil-based samples where phytosterols exist as esters. This process uses an alcoholic solution of a strong base (e.g., potassium hydroxide) to hydrolyze the esters, liberating the free sterols, which can then be extracted with a nonpolar solvent like n-hexane. researchgate.netmdpi.comtandfonline.com

Microwave-Assisted Extraction (MAE): A more modern technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It offers advantages such as shorter extraction times, reduced solvent consumption, and potentially higher extraction yields compared to conventional methods.

Table 1: Overview of Extraction Techniques for Phytosterols

| Extraction Technique | Principle | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking material in a solvent at room temperature. core.ac.ukresearchgate.net | Dichloromethane, Hexane, Ethanol. core.ac.ukresearchgate.net | Simple, suitable for heat-sensitive compounds. researchgate.net | Time-consuming, lower efficiency. researchgate.net |

| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. core.ac.ukmdpi.com | Petroleum ether, Dichloromethane, n-hexane. researchgate.netmdpi.com | Efficient for solid samples. mdpi.com | Can degrade heat-sensitive compounds. mdpi.com |

| Saponification | Hydrolysis of sterol esters using a strong base. researchgate.nettandfonline.com | Alcoholic KOH or NaOH. researchgate.net | Liberates free sterols from esters. tandfonline.com | Requires subsequent extraction steps. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvent and sample. | Ethanol, Hexane. | Fast, reduced solvent use, high efficiency. | Requires specialized equipment. |

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate the sterol fraction from other components.

Column Chromatography (CC): A fundamental technique used for the large-scale separation of compounds. aocs.org The crude extract is passed through a column packed with a stationary phase, typically silica (B1680970) gel. nih.govresearchgate.net Different compounds move through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (solvent system), allowing for their separation into fractions. aocs.org For sterols, sequential elution with solvent mixtures of increasing polarity, such as hexane-diethyl ether, is common. aocs.org

High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique. Reversed-phase HPLC, particularly with a C18 column, is effective for separating individual sterols. tandfonline.com The separation can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water), flow rate, and column temperature. acs.org HPLC methods allow for the separation of closely related sterols, including isomers. researchgate.net

Gas Chromatography (GC): The most common method for the analysis and quantification of phytosterol composition. researchgate.netaocs.org Due to the low volatility of sterols, they are typically derivatized (e.g., silylated) before analysis to increase their thermal stability and volatility. researchgate.netacs.org GC, especially when coupled with Mass Spectrometry (GC-MS), provides excellent separation and identification of individual sterols, even in complex mixtures. aocs.orgoup.com The choice of the GC column, often a high-polarity capillary column, is crucial for separating sterol isomers. aocs.org

Table 2: Chromatographic Techniques for Sterol Separation

| Technique | Stationary Phase | Mobile Phase / Conditions | Principle of Separation |

|---|---|---|---|

| Column Chromatography | Silica gel. aocs.orgnih.gov | Gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate). acs.org | Differential adsorption and partitioning based on polarity. aocs.org |

| High-Performance Liquid Chromatography (HPLC) | C18 bonded silica (Reversed-Phase). tandfonline.comacs.org | Acetonitrile, Methanol (B129727), Water mixtures. tandfonline.comacs.org | Partitioning between a non-polar stationary phase and a polar mobile phase. acs.org |

| Gas Chromatography (GC) | Dimethylpolysiloxane or higher-polarity capillary columns. aocs.org | Inert carrier gas (e.g., Helium, Nitrogen); requires derivatization. researchgate.net | Differential partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility and polarity. oup.com |

The fractions obtained from initial chromatographic separation often require further purification to yield the pure compound.

A common strategy involves repeated column chromatography of the sterol-containing fractions, using different solvent systems to refine the separation. scielo.br Following chromatographic purification, recrystallization is a crucial final step. nih.gov The semi-pure solid is dissolved in a suitable solvent or solvent mixture, and then slow cooling or evaporation of the solvent allows the pure compound to form crystals, leaving impurities behind in the solution. For instance, related sterols have been purified via chromatography on silica gel and then recrystallized from solvents like ethyl acetate to yield a pure crystalline solid. acs.org The purity of the final product is typically confirmed by spectroscopic methods and by determining its melting point. researchgate.net

Biosynthesis and Metabolic Pathways

General Sterol Biosynthetic Routes in Eukaryotes (e.g., Mevalonate (B85504) Pathway)

The biosynthesis of all sterols, including Stigmast-8(14)-en-3β-ol, originates from the mevalonate (MVA) pathway, a fundamental metabolic sequence for the production of isoprenoids. nih.govresearchgate.net This pathway commences with the condensation of three acetyl-CoA molecules to form the six-carbon compound 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key rate-limiting step in sterol biosynthesis. bioone.org

Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These are the fundamental building blocks for all terpenoids. The head-to-tail condensation of two farnesyl diphosphate (FPP) molecules, themselves products of sequential IPP and DMAPP additions, yields the 30-carbon linear hydrocarbon, squalene (B77637). nih.gov The cyclization of squalene, after its epoxidation to 2,3-oxidosqualene (B107256), marks the committed step towards sterol synthesis. In photosynthetic eukaryotes, including plants, 2,3-oxidosqualene is primarily cyclized to cycloartenol (B190886), which serves as the common precursor for the vast majority of phytosterols (B1254722). nih.gov

Specific Pathway Leading to Stigmast-8(14)-en-3β-ol

The conversion of cycloartenol to Stigmast-8(14)-en-3β-ol involves a series of enzymatic modifications, including demethylations, alkylations, and isomerizations.

The biosynthesis of stigmastane-type sterols is characterized by modifications at both the sterol nucleus and the side chain. Following the formation of cycloartenol, the pathway to Stigmast-8(14)-en-3β-ol involves several key enzymatic steps. The order of these reactions can vary between organisms and even tissues, but a general sequence can be outlined. Key intermediates in the broader phytosterol pathway include cycloartenol, 24-methylene cycloartanol, cycloeucalenol, and obtusifoliol. researchgate.net The pathway branches to produce different classes of phytosterols, with the stigmastane (B1239390) series being defined by the presence of an ethyl group at the C-24 position. hmdb.ca

Stigmast-8(14)-en-3β-ol is characterized by a double bond between carbons 8 and 14 of the sterol nucleus. This feature arises from the action of C-14 demethylase, which removes the 14α-methyl group and introduces a transient Δ8,14-diene system in its substrate. nih.gov The subsequent reduction of the Δ14 double bond is catalyzed by the enzyme Δ8,14-sterol-Δ14-reductase (also known as FACKEL in Arabidopsis thaliana). bioone.orgnih.gov Therefore, Stigmast-8(14)-en-3β-ol is technically a Δ8(14)-monoene sterol, and its direct precursor would be a stigmastane derivative with a Δ8,14-diene structure. The action of Δ8,14-sterol-Δ14-reductase on such a precursor would typically yield a Δ8-sterol, not a Δ8(14)-sterol.

However, the accumulation of Δ8,14-sterols, including (24R)-5α-stigmasta-8,14-dien-3β-ol, has been observed in mutants deficient in the Δ8,14-sterol-Δ14-reductase enzyme, such as the fackel (fk) mutant of Arabidopsis. nih.govfrontiersin.org This indicates that under normal conditions, the Δ8,14-diene intermediate is rapidly reduced. The presence of Stigmast-8(14)-en-3β-ol as a detectable intermediate suggests either an alternative pathway or that the reduction of the Δ14 bond can, under certain circumstances, be incomplete or followed by isomerization. More commonly, Stigmast-8(14)-en-3β-ol is considered a transient intermediate that is further metabolized, primarily through the isomerization of the Δ8(14) double bond.

Two crucial modifications in the formation of stigmastane sterols are the removal of the 14α-methyl group and the addition of two carbon atoms at the C-24 position of the side chain.

The C-14 demethylation is catalyzed by a cytochrome P450-dependent enzyme, sterol 14α-demethylase (CYP51). nih.gov This reaction is essential for producing sterols with a flat α-face, a requirement for their proper function in membranes. The process involves the oxidative removal of the methyl group at C-14, leading to the formation of a Δ8,14-diene intermediate. nih.gov

The C-24 alkylation events are what distinguish phytosterols from cholesterol. The stigmastane side chain, with its characteristic ethyl group at C-24, is the result of two successive methylation reactions catalyzed by sterol C-methyltransferases (SMTs). bioone.org The first methylation, often occurring on cycloartenol, adds a methyl group to form a 24-methylene intermediate. A second methylation event then adds another methyl group, leading to the formation of a 24-ethylidene intermediate, which is subsequently reduced to the final ethyl group.

The precise timing of these alkylation events relative to the modifications of the sterol nucleus can vary, leading to different intermediates. However, for the formation of Stigmast-8(14)-en-3β-ol, the C-24 ethyl group must be in place before or during the modifications of the B-ring of the sterol.

Comparative Biosynthesis with Other Phytosterols (e.g., Stigmasterol (B192456), β-Sitosterol, Brassicasterol)

Stigmast-8(14)-en-3β-ol is an intermediate in the pathway leading to major phytosterols like β-sitosterol and stigmasterol. The key differences in the biosynthesis of these compounds lie in the final steps of modifying the sterol nucleus and side chain.

β-Sitosterol: The biosynthesis of β-sitosterol from a Δ8-stigmastane intermediate involves the isomerization of the Δ8 double bond to a Δ7 double bond by a sterol Δ8-Δ7 isomerase. This is followed by a desaturation at C-5 to create a Δ5,7-diene, and finally, the reduction of the Δ7 double bond to yield the characteristic Δ5 double bond of β-sitosterol. researchgate.net

Stigmasterol: Stigmasterol differs from β-sitosterol by the presence of an additional double bond at C-22 in the side chain. This double bond is introduced by a C-22 desaturase acting on β-sitosterol.

Brassicasterol: Brassicasterol is a C28 sterol, meaning it has a methyl group at C-24, not an ethyl group. Its biosynthesis branches off earlier in the pathway, typically from campesterol (B1663852) precursors, and involves a single C-24 methylation event.

The pathway to Stigmast-8(14)-en-3β-ol shares the initial C-24 alkylation steps with stigmasterol and β-sitosterol but represents an earlier stage before the final modifications of the sterol B-ring.

Regulation of Stigmast-8(14)-en-3β-ol Biosynthesis

Key regulatory points include the activity of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway, and the expression of genes encoding enzymes further down the pathway. bioone.org The accumulation of specific intermediates can also provide feedback regulation.

Studies on mutants have provided significant insights into the regulation of intermediates like Δ8,14-sterols. For instance, the fackel (fk) mutant in Arabidopsis, which is deficient in Δ8,14-sterol-Δ14-reductase, accumulates high levels of Δ8,14-sterols. nih.govfrontiersin.org This demonstrates that the activity of this reductase is a critical control point for the levels of these intermediates. Similarly, inhibition of the Δ8-Δ7 sterol isomerase can lead to an accumulation of Δ8-sterols, the products of the Δ14-reductase. mdpi.com Therefore, the concentration of Stigmast-8(14)-en-3β-ol in a cell is likely determined by the relative activities of the enzymes that produce it (C-14 demethylase) and consume it (Δ8,14-sterol-Δ14-reductase and potentially isomerases).

Hormonal signals can also influence phytosterol biosynthesis. For example, brassinosteroids, which are derived from campesterol, can regulate the expression of genes in the sterol biosynthetic pathway. nih.gov This suggests a complex interplay of feedback and feed-forward regulation that ultimately controls the flux through the pathway and the levels of intermediates like Stigmast-8(14)-en-3β-ol.

Biological Activities and Mechanistic Studies in Vitro and Non Human in Vivo Models

Anti-Hyperglycemic and Insulin-Sensitizing Effects

Extensive literature searches did not yield any studies on the specific compound Stigmast-8(14)-en-3beta-ol concerning its anti-hyperglycemic and insulin-sensitizing properties. Consequently, there is no available data on its effects in the following areas:

In Vitro Models for Glucose Uptake Modulation (e.g., L6 myotubes)

No research was identified that investigated the impact of this compound on glucose uptake in L6 myotubes or similar cell lines.

Elucidation of Molecular Mechanisms (e.g., PI3K, IRS-1, AKT/PKB, PKC Pathway Activation, GLUT4 Translocation)

There are no studies detailing the molecular pathways, such as the PI3K/AKT signaling cascade, that might be modulated by this compound in the context of glucose metabolism.

Impact on Glucose-Induced Insulin (B600854) Resistance Models

The effects of this compound on in vitro models of glucose-induced insulin resistance have not been reported in the scientific literature.

Anti-Osteoarthritic Potential (studied for stigmasterol (B192456), a related compound)

While information on this compound is lacking, significant research has been conducted on the anti-osteoarthritic properties of the structurally related phytosterol, stigmasterol. These studies highlight its potential to protect cartilage by modulating key inflammatory and degradative pathways.

Modulation of Cartilage Turnover Gene Expression (e.g., MMP-3, MMP-13, ADAMTS-4)

Stigmasterol has demonstrated the ability to influence the expression of genes responsible for the breakdown of the extracellular matrix in cartilage, a hallmark of osteoarthritis. In studies using chondrocytes stimulated with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), a key mediator in osteoarthritis pathology, stigmasterol treatment led to a significant reduction in the messenger RNA (mRNA) levels of several matrix-degrading enzymes.

Specifically, pre-incubation with stigmasterol was found to significantly decrease the IL-1β-induced expression of:

Matrix Metalloproteinase-3 (MMP-3) in both human and mouse chondrocytes. nih.govresearchgate.net

Matrix Metalloproteinase-13 (MMP-13) , a major collagenase involved in cartilage degradation, in both mouse and human chondrocytes. nih.govresearchgate.netnih.gov

A Disintegrin and Metalloproteinase with Thrombospondin motifs 4 (ADAMTS-4) , an aggrecanase, in human chondrocytes. nih.govresearchgate.netnih.gov

Conversely, the expression of ADAMTS-5 was not found to be significantly affected by stigmasterol under the same experimental conditions. nih.govresearchgate.net The imbalance between matrix metalloproteinases (MMPs) and their natural inhibitors, tissue inhibitors of metalloproteinase (TIMPs), is a critical factor in the progression of osteoarthritis. nih.govresearchgate.net Research has shown that stigmasterol treatment can help to correct this imbalance by suppressing the expression of key MMPs. nih.govresearchgate.net

| Gene | Effect of Stigmasterol on IL-1β Induced Expression | Cell Model |

| MMP-3 | Decreased mRNA and protein levels | Mouse and Human Chondrocytes |

| MMP-13 | Decreased mRNA levels | Mouse and Human Chondrocytes |

| ADAMTS-4 | Decreased mRNA levels | Human Chondrocytes |

| ADAMTS-5 | No significant change | Mouse and Human Chondrocytes |

In Vitro Chondrocyte Models (e.g., newborn mouse chondrocytes, human osteoarthritis chondrocytes)

The anti-osteoarthritic effects of stigmasterol have been investigated using various in vitro models that replicate the conditions of osteoarthritis. nih.govresearchgate.net Primary cultures of newborn mouse chondrocytes and human chondrocytes derived from patients with osteoarthritis are common models used in this research. nih.govresearchgate.netchemfaces.com

In these models, chondrocytes are typically treated with IL-1β to induce an inflammatory and catabolic state similar to that seen in osteoarthritic joints. nih.govresearchgate.net Following this stimulation, the cells exhibit increased production of inflammatory mediators and matrix-degrading enzymes. nih.govresearchgate.net Studies have shown that pre-incubation of these IL-1β-treated cells with stigmasterol significantly counteracts these degradative effects. nih.govresearchgate.netchemfaces.com Furthermore, stigmasterol has been observed to inhibit the IL-1β-induced activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central signaling pathway in inflammation and cartilage degradation. nih.govresearchgate.netbiocrick.com This suggests that the chondroprotective effects of stigmasterol are, at least in part, mediated through the inhibition of NF-κB signaling. nih.govresearchgate.net

Anti-Tumor and Cytotoxic Activities

The potential of Stigmast-8(14)-en-3β-ol and structurally similar phytosterols (B1254722) as anti-cancer agents has been a subject of scientific inquiry. Research has focused on their ability to inhibit the growth of various cancer cell lines and the underlying structure-activity relationships.

Evaluation in Cancer Cell Lines (e.g., A549, MDA-MB-231, MCF-7, KB, KB-Vin, murine leukemia P-388)

The cytotoxic effects of stigmasterol derivatives, which share a core structure with Stigmast-8(14)-en-3β-ol, have been evaluated against several human cancer cell lines. A study on the molecular modification of stigmasterol produced analogues with notable cytotoxicity. nih.gov For instance, against the hormone receptor-positive breast cancer cell line (MCF-7), the derivatives 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol showed improved cytotoxicity and selectivity. nih.gov Another derivative, stigmastane-3β,5,6,22,23-pentol, was effective against the triple-negative breast cancer cell line HCC70. nih.gov

While direct studies on Stigmast-8(14)-en-3β-ol are limited in the provided context, research on the related compound stigmast-5-en-3β-ol (β-sitosterol) demonstrated anti-tumor activity in a murine model. In hybrid mice injected with B16F10 melanoma cells, pretreatment with stigmast-5-en-3β-ol resulted in a delay in tumor growth. researchgate.net

The table below summarizes the cytotoxic activity of various related phytosterol derivatives against different cancer cell lines.

| Compound | Cell Line | Activity | EC₅₀/IC₅₀ (µM) |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast) | Cytotoxic | 21.92 nih.gov |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast) | Cytotoxic | 22.94 nih.gov |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast) | Cytotoxic | 16.82 nih.gov |

| Simvastatin | MCF-7 (Breast) | Cytotoxic | 8.9 waocp.org |

| Simvastatin | MDA-MB-231 (Breast) | Cytotoxic | 4.5 waocp.org |

| Platinum Complex (4) | MDA-MB-231 (Breast) | Cytotoxic | 8.1 mdpi.com |

| Platinum Complex (4) | A549 (Lung) | Cytotoxic | - |

Structure-Activity Relationship Studies of Stigmast-8(14)-en-3β-ol and its Derivatives on Cell Viability

Structure-activity relationship (SAR) studies indicate that modifications to the basic sterol structure can significantly influence cytotoxic activity. The synthesis and evaluation of eight stigmasterol derivatives revealed that changes in functional groups can lead to structural analogues with enhanced anti-cancer properties. nih.gov Specifically, the introduction of epoxide and additional hydroxyl groups appeared to be a key factor in improving cytotoxicity against certain breast cancer cell lines. The findings suggest that 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol had better cytotoxic and selective profiles against MCF-7 cells, while stigmastane-3β,5,6,22,23-pentol was more active against HCC70 cells. nih.gov This highlights that the strategic modification of the stigmasterol skeleton is a viable approach for developing novel anti-cancer drug candidates. nih.gov

Anti-Hyperlipidemic Effects (for Stigmast-8(14)-en-3β-ol and related compounds)

Phytosterols are well-recognized for their cholesterol-lowering capabilities. Studies on compounds structurally related to Stigmast-8(14)-en-3β-ol have demonstrated significant anti-hyperlipidemic effects in animal models.

A key study investigated the efficacy of stigmast-5-en-3β-ol isolated from Salvadora persica in Triton WR-1339-induced hyperlipidemic rats. researchgate.net The administration of this compound led to a notable reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL). Simultaneously, a significant increase in high-density lipoprotein (HDL) levels was observed. researchgate.net These effects are attributed to the structural similarity of phytosterols to cholesterol, which allows them to competitively inhibit cholesterol absorption in the intestine.

Similarly, stigmasterol has been shown to reduce plasma cholesterol levels by inhibiting both intestinal cholesterol absorption and hepatic cholesterol synthesis in rats. researchgate.net The mechanism involves the suppression of key enzymes like 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. researchgate.net

The table below details the effects of stigmast-5-en-3β-ol on the lipid profile of hyperlipidemic rats.

| Lipid Parameter | Effect Observed |

| Total Cholesterol (TC) | Inhibition/Decrease researchgate.net |

| Triglycerides (TG) | Inhibition/Decrease researchgate.net |

| Low-Density Lipoprotein (LDL) | Inhibition/Decrease researchgate.net |

| High-Density Lipoprotein (HDL) | Significant Increase researchgate.net |

Other Reported Biological Activities

Beyond anti-tumor and anti-hyperlipidemic effects, related phytosterols have been reported to possess other valuable biological properties, including antioxidant and anti-inflammatory activities.

Antioxidant Potential

Stigmasterol has been investigated for its antioxidant properties. mdpi.com The presence of oxygen-bearing functional groups, such as the hydroxyl group in the sterol structure, is believed to contribute to their reactivity and biological effects, which can include antioxidant activity. researchgate.net Studies on various plant extracts rich in phytosterols like stigmasterol have noted significant antioxidant activities, suggesting their potential role in mitigating oxidative stress. mdpi.comnih.gov

Anti-inflammatory Properties

The anti-inflammatory effects of phytosterols are among their more established biological functions. Stigmasterol, in particular, has demonstrated potent anti-inflammatory properties in various in vivo and in vitro models. mdpi.com It has been shown to reduce the release of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. mdpi.com The mechanism of action is thought to involve the modulation of immune responses and the inhibition of inflammatory pathways. mdpi.com This activity supports the traditional use of phytosterol-rich plants in managing inflammatory conditions. nih.gov

Potential Biological Interactions with Enzymes and Receptors

Research into the direct enzymatic and receptor-mediated activities of this compound is an emerging field. While comprehensive data remains under investigation, preliminary studies and analyses of plant extracts containing this compound suggest potential interactions with key enzymes involved in metabolic pathways.

The inhibition of α-amylase and α-glucosidase is a critical therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting their action, the rate of glucose absorption from the intestine is slowed, leading to a more controlled rise in blood glucose levels after a meal.

While direct studies providing specific inhibitory concentrations (IC50 values) for isolated this compound against α-amylase and α-glucosidase are not extensively documented in publicly available literature, its presence has been confirmed in several plant extracts that demonstrate notable inhibitory activity against these enzymes.

Similarly, a study on the twigs of Paederia foetida identified a related compound, cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3β,5α)-, within extracts that exhibited both α-amylase and α-glucosidase inhibitory potential. rsc.orgresearchgate.net While this points to the potential of the stigmastane (B1239390) skeleton in enzyme inhibition, it does not provide direct data for this compound.

It is worth noting that a closely related phytosterol, β-sitosterol (Stigmast-5-en-3β-ol), has been isolated and evaluated for its α-glucosidase inhibitory activity, showing an IC50 value of 61.11 µg/mL. While this is a different compound, its structural similarity to this compound suggests that this class of molecules may possess inherent inhibitory properties against carbohydrate-hydrolyzing enzymes.

Further research involving the isolation and purification of this compound is necessary to conduct direct enzyme inhibition assays. Such studies would be crucial to definitively determine its IC50 values against α-amylase and α-glucosidase and to understand its specific role in the antidiabetic potential of the plants in which it is found.

Chemical Synthesis and Derivatization

Total Synthesis Approaches to Stigmast-8(14)-en-3β-ol

To date, a total synthesis of stigmast-8(14)-en-3β-ol has not been reported in the scientific literature. The complex tetracyclic core and the numerous stereocenters of the stigmastane (B1239390) skeleton present a formidable challenge for de novo synthesis. The high abundance of structurally similar phytosterols (B1254722) from natural sources makes semi-synthetic routes a more practical and economically viable approach for obtaining this compound and its analogs.

Semi-Synthetic Modifications and Analog Preparation

The semi-synthesis of stigmast-8(14)-en-3β-ol and its analogs typically starts from common phytosterols, such as stigmasterol (B192456). These modifications target different parts of the molecule, including the steroid nucleus and the aliphatic side chain, to generate a diverse range of derivatives.

Modifications of the steroid nucleus of related stigmastane compounds often involve reactions at the C-5, C-6, and C-7 positions. For instance, in the synthesis of stigmasterol derivatives, the Δ⁵ double bond is a common site for electrophilic addition and oxidation reactions. conicet.gov.arunisi.it Epoxidation of the Δ⁵ double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield 5α,6α- and 5β,6β-epoxides. conicet.gov.ar Subsequent ring-opening of these epoxides can lead to the formation of diols.

Furthermore, allylic oxidation of the C-7 position in Δ⁵-steroids can introduce a ketone or hydroxyl group, leading to the formation of 7-keto or 7-hydroxy derivatives. conicet.gov.ar For example, the oxidation of stigmasterol acetate (B1210297) with chromium trioxide has been used to prepare the corresponding 7-keto derivative. conicet.gov.ar These oxidized products can serve as key intermediates for the synthesis of a wider array of analogs with varied functionalities on the steroid nucleus.

The side chain of stigmastane sterols provides another avenue for structural diversification. In stigmasterol, the Δ²² double bond is a reactive site for various transformations. nih.gov Catalytic hydrogenation can selectively reduce this double bond to yield the corresponding stigmastanol (B1215173) derivatives.

Oxidation of the Δ²² double bond can lead to the formation of 22,23-diols or epoxides. unisi.itnih.gov The stereochemistry of these oxygenated functions can be controlled to some extent by the choice of reagents and reaction conditions. For example, the epoxidation of the Δ²² double bond in a protected stigmasterol derivative has been shown to produce a mixture of (22R,23R)- and (22S,23S)-epoxides, which can be separated chromatographically. nih.gov Reductive opening of these epoxides can then afford the corresponding diols with defined stereochemistry. nih.gov

The synthesis of oxygenated stigmastane derivatives is a significant area of research due to the potential biological activities of these compounds. conicet.gov.arunisi.itresearchgate.net These derivatives often feature hydroxyl, keto, or epoxy groups at various positions on the steroid nucleus and/or the side chain.

Starting from stigmasterol, a variety of oxygenated derivatives have been prepared. unisi.it This includes the synthesis of 5,6-epoxides, 5,6,22,23-diepoxides, and the corresponding diols and triols from epoxide ring-opening reactions. conicet.gov.arunisi.it For instance, treatment of stigmasterol with an excess of m-CPBA can lead to the formation of a diepoxide. conicet.gov.ar The synthesis of these poly-oxygenated derivatives provides a library of compounds for biological screening and structure-activity relationship studies.

Table 1: Examples of Semi-Synthetic Modifications of Stigmasterol

| Starting Material | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|

| Stigmasterol acetate | 1. CrO₃, dimethylpyrazole, CH₂Cl₂ 2. K₂CO₃, MeOH, H₂O | Stigmasta-5,22-dien-7-on-3β-ol | conicet.gov.ar |

| Stigmasta-5,22-dien-7-on-3β-ol | CeCl₃·7H₂O, NaBH₄, MeOH | Stigmasta-5,22-diene-3β,7β-diol | conicet.gov.ar |

| Stigmasterol | m-CPBA, CH₂Cl₂ | 5α,6α-Epoxystigmast-22-en-3β-ol | conicet.gov.ar |

Stereoselective Synthesis of Stigmast-8(14)-en-3β-ol Analogs

While specific reports on the stereoselective synthesis of stigmast-8(14)-en-3β-ol analogs are scarce, general principles of stereoselective synthesis in steroid chemistry can be applied. researchgate.net The introduction of new stereocenters, for example during the oxidation of double bonds or the reduction of ketones, often requires the use of chiral reagents or catalysts to achieve high diastereoselectivity or enantioselectivity.

In the synthesis of related stigmastane derivatives, stereocontrol has been achieved in several ways. For instance, the reduction of a steroidal ketone can be influenced by the steric hindrance of the existing steroid framework, often leading to the preferential formation of one diastereomer. researchgate.net Furthermore, the use of chiral reducing agents, such as those derived from amino alcohols and borane, has been employed to achieve asymmetric reduction of ketones in related systems. researchgate.net The stereochemical outcome of epoxide ring-opening reactions can also be influenced by the choice of nucleophile and the reaction conditions.

Structure-Activity Relationship Studies Based on Synthetic Analogs of Stigmast-8(14)-en-3β-ol

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. While comprehensive SAR studies specifically for a series of stigmast-8(14)-en-3β-ol analogs are not extensively reported, studies on related synthetic stigmastane derivatives provide some insights.

For instance, the biological evaluation of various oxygenated stigmasterol derivatives has shown that the position and stereochemistry of the oxygen-containing functional groups can significantly impact their activity. unisi.itresearchgate.net Some studies have suggested that the presence of hydroxyl groups on the side chain can be crucial for certain biological effects. conicet.gov.ar The modification of the steroid nucleus, such as the introduction of a ketone at C-7 or epoxidation of the Δ⁵ double bond, has also been shown to modulate biological activity. conicet.gov.arunisi.it However, a systematic exploration of the SAR for analogs of stigmast-8(14)-en-3β-ol remains an area for future investigation.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Stigmast-8(14)-en-3β-ol |

| Stigmasterol |

| Stigmasterol acetate |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| 5α,6α-Epoxystigmast-22-en-3β-ol |

| 5β,6β-Epoxystigmast-22-en-3β-ol |

| Stigmasta-5,22-dien-7-on-3β-ol |

| Stigmasta-5,22-diene-3β,7β-diol |

| Chromium trioxide |

| Stigmastanol |

| (22R,23R)-22,23-Epoxystigmast-5-ene-3β-ol |

| (22S,23S)-22,23-Epoxystigmast-5-ene-3β-ol |

| 5,6,22,23-Diepoxystigmastane |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Stigmast-8(14)-en-3beta-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

¹H-NMR spectra would be expected to show a complex series of overlapping signals in the upfield region (approximately 0.6-2.5 ppm) corresponding to the numerous aliphatic protons of the steroidal nucleus and the side chain. Key diagnostic signals would include a multiplet for the proton at the C3 position, shifted downfield due to the adjacent hydroxyl group (typically around 3.5 ppm), and the absence of vinylic proton signals that would be present in isomers with a double bond in a different position (e.g., the C5-C6 bond in β-sitosterol).

¹³C-NMR spectroscopy provides a count of the unique carbon atoms in the molecule. For this compound (C₂₉H₅₀O), 29 distinct carbon signals would be anticipated. The key features would be the signals for the olefinic carbons of the C8-C14 double bond, the signal for the C3 carbon bearing the hydroxyl group (around 71-72 ppm), and a series of signals for the methyl, methylene (B1212753), and methine carbons of the tetracyclic ring system and the side chain.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning these signals by establishing proton-proton and proton-carbon connectivities throughout the molecule, ultimately confirming the specific isomeric structure of this compound.

Table 1: Predicted and Observed ¹³C-NMR Chemical Shifts (δ) for Stigmastane-type Sterols (Note: Data for related compounds is provided for reference due to the limited availability of specific data for this compound)

| Carbon Position | Predicted Shift (ppm) for Stigmast-8(14)-en-3-ol | Observed Shift (ppm) for β-Sitosterol (Stigmast-5-en-3β-ol) ieeesem.com | Observed Shift (ppm) for Stigmasterol (B192456) ieeesem.com |

| 1 | 37.1 | 37.2 | 37.24 |

| 2 | 31.5 | 31.6 | 31.64 |

| 3 | 71.1 | 71.8 | 71.78 |

| 4 | 42.2 | 42.3 | 42.20 |

| 5 | 140.8 | 140.7 | 140.74 |

| 6 | 121.7 | 121.7 | 121.68 |

| 7 | 31.9 | 31.9 | 31.90 |

| 8 | 31.9 | 31.9 | 31.88 |

| 9 | 50.2 | 50.1 | 50.12 |

| 10 | 36.5 | 36.5 | 36.49 |

| 11 | 21.1 | 21.0 | 21.02 |

| 12 | 39.8 | 39.7 | 39.67 |

| 13 | 42.3 | 42.3 | 42.31 |

| 14 | 56.8 | 56.7 | 56.75 |

| 15 | 24.3 | 24.3 | 24.35 |

| 16 | 28.2 | 28.2 | 28.90 |

| 17 | 56.1 | 56.0 | 56.04 |

| 18 | 11.9 | 11.8 | 11.80 |

| 19 | 19.4 | 19.4 | 19.10 |

| 20 | 36.2 | 36.1 | 40.48 |

| 21 | 18.8 | 18.8 | 21.08 |

| 22 | 34.0 | 33.9 | 138.30 |

| 23 | 26.1 | 26.0 | 129.28 |

| 24 | 45.8 | 45.8 | 51.22 |

| 25 | 29.2 | 29.1 | 31.88 |

| 26 | 19.8 | 19.8 | 21.21 |

| 27 | 19.0 | 19.0 | 18.99 |

| 28 | 23.1 | 23.0 | 25.39 |

| 29 | 12.0 | 12.0 | 12.05 |

Data presented is for illustrative purposes and highlights the subtle differences between isomers.

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful method for identifying the compound in complex mixtures.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 414, which corresponds to its molecular weight (C₂₉H₅₀O). nih.govnist.gov The fragmentation pattern is characteristic of the sterol structure. Key fragment ions are observed at m/z 107 and 43. nih.gov The fragmentation arises from characteristic cleavages of the steroid ring system and the loss of the side chain. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₀O | nist.gov |

| Molecular Weight | 414.7 g/mol | nih.govnist.gov |

| Top m/z Peak | 414 | nih.gov |

| 2nd Highest m/z Peak | 43 | nih.gov |

| 3rd Highest m/z Peak | 107 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ indicates the presence of the hydroxyl (-OH) group due to O-H stretching vibrations. rasayanjournal.co.in Strong absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the numerous methyl and methylene groups. rasayanjournal.co.in The C=C stretching vibration of the double bond within the ring system is expected to show a weak to medium absorption band around 1670-1640 cm⁻¹. rasayanjournal.co.in A distinct band around 1050 cm⁻¹ would be attributable to the C-O stretching of the secondary alcohol. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3400-3200 (broad) | Stretching |

| C-H (Alkanes) | 3000-2850 (strong) | Stretching |

| C=C (Alkene) | 1670-1640 (weak-medium) | Stretching |

| C-O (Secondary Alcohol) | ~1050 (strong) | Stretching |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from complex biological extracts and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile sterols like this compound. Due to the lack of a strong chromophore, detection is often achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.govresearchgate.net

For the separation of phytosterols (B1254722), reversed-phase columns such as C8 or C18 are commonly employed. nih.govresearchgate.net A typical mobile phase for the isocratic separation of similar sterols consists of a mixture of methanol (B129727) and water (e.g., 95:5 v/v). researchgate.net Gradient elution systems, for instance using a gradient of water and methanol containing a small amount of formic acid, can also be used, particularly in LC-MS applications, to achieve better separation from other components in a complex matrix. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a widely used technique for the analysis of sterols. nih.gov Due to their low volatility, sterols are often derivatized prior to analysis, for example, by silylation, to increase their thermal stability and improve chromatographic peak shape.

The separation is typically performed on a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., BPX5 or similar). nih.gov The oven temperature is programmed to ramp up to a high temperature (e.g., up to 285°C or higher) to ensure the elution of these high-molecular-weight compounds. nih.gov The retention time of the compound is a key identifier, with a reported Kovats retention index of 3250 on a standard non-polar column for this compound. nih.gov

Advanced Techniques for Structural Elucidation of Stigmast-8(14)-en-3β-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of Stigmast-8(14)-en-3β-ol. Both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants in the ¹H NMR spectrum help to identify the protons attached to the steroid nucleus and the side chain. ¹³C NMR provides information on the number and types of carbon atoms present. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between different parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of Stigmast-8(14)-en-3β-ol. The molecular ion peak in the mass spectrum confirms the compound's molecular formula, C29H50O. nih.gov The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, provides valuable structural information, particularly regarding the side chain and the sterol nucleus. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference spectra for Stigmast-8(14)-en-3β-ol. nih.gov

X-ray Crystallography: For an unequivocal determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique involves crystallizing the purified compound and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the precise spatial arrangement of every atom in the molecule.

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton framework |

| 2D NMR (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon correlations |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| X-ray Crystallography | Absolute three-dimensional structure |

Method Validation and Quantification Strategies for Stigmast-8(14)-en-3β-ol

Once the structure of Stigmast-8(14)-en-3β-ol is confirmed, robust analytical methods are required for its accurate quantification in various samples. Method validation is a critical process that ensures the reliability and reproducibility of these quantitative methods.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC and HPLC are workhorse techniques for the separation and quantification of sterols. For GC analysis, Stigmast-8(14)-en-3β-ol is often derivatized, for instance, by silylation, to increase its volatility and thermal stability. The choice of the stationary phase in the GC column is critical for achieving good separation from other structurally similar sterols. HPLC, particularly in reversed-phase mode, can also be employed for the analysis of Stigmast-8(14)-en-3β-ol, often coupled with a UV or mass spectrometric detector.

Method Validation Parameters: A quantitative method for Stigmast-8(14)-en-3β-ol must be validated according to established guidelines to ensure its accuracy and precision. Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample matrix.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Internal Standards: To improve the accuracy and precision of quantification, an internal standard is often used. The internal standard is a compound with similar chemical and physical properties to Stigmast-8(14)-en-3β-ol but is not naturally present in the sample. It is added at a known concentration to both the calibration standards and the unknown samples to correct for variations in sample preparation and instrument response.

| Validation Parameter | Description |

| Linearity | Correlation between concentration and response |

| Accuracy | Closeness to the true value |

| Precision | Repeatability of measurements |

| Specificity | Ability to measure the analyte exclusively |

| Limit of Detection (LOD) | Lowest detectable concentration |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration |

Ecological and Physiological Significance in Source Organisms

Role as a Plant Metabolite

Stigmast-8(14)-en-3beta-ol is recognized as a plant metabolite, a product of the complex network of biochemical reactions within plant cells. nih.govhmdb.ca It is a member of the stigmastane (B1239390) class of sterol lipids, which are characterized by a cholestane (B1235564) skeleton with an ethyl group at the C24 position. hmdb.ca This compound has been identified in various plant species, including Citrus maxima (pomelo) flowers, highlighting its distribution within the plant kingdom. nih.gov As a metabolite, its presence and concentration can be indicative of specific physiological states or metabolic activities within the plant.

Contribution to Membrane Structure and Function in Plants

Phytosterols (B1254722) are fundamental components of plant cell membranes, where they modulate fluidity, permeability, and the function of membrane-bound enzymes. sabraojournal.orgnih.govmdpi.com While the specific contribution of this compound to membrane structure is not as extensively studied as that of major phytosterols, its structural similarity suggests a role in maintaining membrane integrity. The regulation of membrane properties is critical for various cellular processes, including signal transduction and transport of molecules. sabraojournal.org The accumulation of atypical sterols, including Δ8,14-sterols, can lead to perturbations in membrane structure and subsequent defects in cellular processes like cellulose (B213188) biosynthesis. nih.gov

Intermediary Role in Phytosterol Metabolism

This compound is a key intermediate in the biosynthesis of other essential phytosterols. nih.gov The phytosterol biosynthesis pathway is a complex series of enzymatic reactions that starts from precursors like cycloartenol (B190886) in higher plants. pnas.orgbiorxiv.org In some organisms, a parallel pathway starting from lanosterol (B1674476) also exists. pnas.org

The conversion of lanosterol involves the removal of a methyl group at the C14 position, a process catalyzed by a cytochrome P450-dependent mono-oxygenase. mdpi.com This demethylation results in the formation of a Δ8,14-diene intermediate. mdpi.com Subsequently, a Δ14-sterol-14-reductase reduces the double bond at the C14 position. mdpi.com The accumulation of Δ8(14)-sterols, such as this compound, can occur when the activity of this reductase is inhibited. For instance, treatment of plants with certain fungicides that inhibit sterol C-14 reductase leads to the accumulation of Δ8,14-sterols. nih.gov

Specifically, in the biosynthesis of ergosterol (B1671047) in some organisms, an 8,14-diene system, for which 5α-ergosta-8,14-dien-3β-ol serves as a model, is a recognized intermediate. nih.gov This highlights the central role of the Δ8(14) structure in the metabolic transformation of sterols.

Table 1: Key Enzymes in Phytosterol Biosynthesis Related to this compound

| Enzyme | Function | Substrate(s) | Product(s) |

| Cycloartenol synthase (CAS) | Initial cyclization of 2,3-oxidosqualene (B107256) in the main plant sterol pathway. pnas.orgmdpi.com | 2,3-oxidosqualene | Cycloartenol |

| Lanosterol synthase (LAS) | Initial cyclization of 2,3-oxidosqualene in an alternative plant sterol pathway. pnas.org | 2,3-oxidosqualene | Lanosterol |

| Sterol-C14-demethylase (CYP51) | Removes the 14α-methyl group from sterol precursors. mdpi.com | Lanosterol, Obtusifoliol | Δ8,14-diene sterols |

| Δ14-sterol-14-reductase | Reduces the double bond at the C14 position of Δ8,14-dienes. nih.govmdpi.com | Δ8,14-diene sterols (e.g., Stigmast-8,14-dien-3β-ol) | Δ8-sterols |

| Δ8→Δ7-sterol isomerase | Isomerizes the Δ8 double bond to a Δ7 double bond. researchgate.net | Δ8-sterols | Δ7-sterols |

Involvement in Plant Growth and Development (e.g., as a precursor or related to brassinosteroids)

Disruptions in the phytosterol biosynthetic pathway, which can lead to the accumulation of intermediates like Δ8,14-sterols, are often associated with severe developmental defects. nih.gov For example, Arabidopsis mutants with a defective sterol C-14 reductase accumulate Δ8,14-sterols and exhibit phenotypes that underscore the importance of proper sterol metabolism for plant development. nih.gov Although not a direct precursor to the most common brassinosteroids, the metabolic position of this compound places it within the broader network that supplies the building blocks for these essential plant hormones. The correct processing of such intermediates is therefore indirectly linked to the maintenance of normal brassinosteroid levels and signaling.

Defense Mechanisms and Stress Responses in Plants

Plants produce a vast array of secondary metabolites as a defense against biotic and abiotic stresses. researchgate.netresearchgate.net Phytosterols are increasingly recognized for their role in these defense mechanisms. sabraojournal.org Changes in the composition of phytosterols, including the ratio of different sterols, are observed in response to various stress factors. mdpi.com

Compound Names Mentioned in this Article

Future Research Directions and Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of phytosterols (B1254722), including Stigmast-8(14)-en-3β-ol, is a complex process involving a series of enzymatic reactions. While the general pathway from acetyl-CoA to the sterol backbone is understood, the specific enzymes responsible for every step in the formation of Stigmast-8(14)-en-3β-ol are not yet fully characterized. acs.org

A crucial area of future research will be the identification and characterization of the specific Δ8-Δ7 sterol isomerase and the Δ14-reductase involved in its synthesis. researchgate.netnih.gov The accumulation of sterol intermediates in organisms treated with inhibitors like AY-9944 suggests the presence and critical roles of these enzymes. researchgate.net Pinpointing these undiscovered enzymes will provide a more complete picture of the sterol biosynthesis pathway in various organisms. frontiersin.org

Comprehensive Mechanistic Studies of Biological Activities

Preliminary research has hinted at the potential of Stigmast-8(14)-en-3β-ol in various biological contexts, including its potential antihyperglycemic effects. researchgate.netresearchgate.net However, a deeper understanding of the molecular mechanisms underlying these activities is necessary.

Future studies will need to employ a range of relevant cellular and animal models to dissect these mechanisms. For instance, investigating its effects on glucose transport in L6 myotubes, a skeletal muscle cell line, could reveal its potential in managing diabetes. researchgate.net Similarly, exploring its impact on cancer cell lines, such as breast cancer (MCF-7) and non-small cell lung cancer (H838), will be crucial to evaluating its anticancer properties. nih.govnih.gov These studies will aim to identify the specific cellular signaling pathways and molecular targets modulated by Stigmast-8(14)-en-3β-ol.

Rational Design and Synthesis of Novel Stigmastane (B1239390) Analogs

The chemical structure of Stigmast-8(14)-en-3β-ol, with its hydroxyl group and double bond, offers opportunities for synthetic modification to create novel analogs with enhanced or targeted bioactivity. nih.gov

Rational drug design, guided by computational modeling and a deeper understanding of its biological targets, will be a key strategy. researchgate.net By modifying specific functional groups, researchers can aim to improve properties such as potency, selectivity, and pharmacokinetic profiles. The synthesis and evaluation of a library of stigmastane derivatives could lead to the discovery of compounds with superior therapeutic potential compared to the parent molecule. nih.gov

Development of Advanced Analytical Techniques

Accurate and sensitive detection and quantification of Stigmast-8(14)-en-3β-ol in complex biological and environmental samples are essential for advancing research. The development of advanced analytical techniques will be critical for this purpose.

Future efforts will likely focus on refining methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for high-resolution profiling of Stigmast-8(14)-en-3β-ol and its metabolites. nih.govscispace.com These advanced techniques will enable more precise measurements in various matrices, from plant tissues to human biofluids, facilitating a better understanding of its distribution, metabolism, and pharmacokinetics.

Biotechnological Approaches for Enhanced Production

The natural abundance of Stigmast-8(14)-en-3β-ol may be insufficient for large-scale research or potential commercial applications. Therefore, biotechnological approaches for its enhanced production are a promising avenue of investigation.

Metabolic engineering of microorganisms or plant cell cultures could be employed to overproduce Stigmast-8(14)-en-3β-ol. This would involve identifying and manipulating the genes encoding the key enzymes in its biosynthetic pathway to increase flux towards the desired product. frontiersin.org Successful implementation of these strategies could provide a sustainable and scalable source of this valuable compound for further research and development.

Q & A

Basic Research Questions

Q. What experimental methods are critical for the structural characterization of Stigmast-8(14)-en-3β-ol?

- Answer: Key techniques include nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation (e.g., 1H NMR to verify hydroxyl and double bond positions) , mass spectrometry (MS) for molecular weight validation (414 g/mol, C₂₉H₅₀O) , and X-ray crystallography for absolute configuration determination. Degradation studies, such as conversion to 4α-methyl-5α-stigmast-8(14)-en-3β-ol, have confirmed the 24R configuration of the ethyl group via chemical derivatization and optical rotatory dispersion (ORD) analysis .

Q. How is Stigmast-8(14)-en-3β-ol isolated from natural sources, and what are its primary biological roles?

- Answer: The compound is extracted from Dioscorea batatas (Chinese yam), root vegetables, and marine organisms (e.g., Diadema setosum sea urchin) using solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (e.g., column chromatography). Ultrasonic-assisted extraction (UAE) optimizes yield by enhancing solvent penetration . Biologically, it acts as a vitamin D2 precursor and exhibits hypolipidemic activity by modulating PPARα and C/EBPα pathways in adipogenesis .

Q. What biosynthetic pathways involve Stigmast-8(14)-en-3β-ol in plant and marine organisms?

- Answer: In plants, it derives from cycloartenol via sequential methylation and desaturation steps. In marine ecosystems, it is synthesized through sterol side-chain alkylation, as observed in sea urchins . Its role in biogenesis is linked to steroidal alkaloid and sapogenin production, as demonstrated in degradation studies of carpesterol .

Advanced Research Questions

Q. What methodological challenges arise when studying Stigmast-8(14)-en-3β-ol's role in lipid metabolism?

- Answer: Key challenges include:

- Sample Purity: Contamination with structurally similar sterols (e.g., stigmasterol, campesterol) requires rigorous HPLC or GC-MS validation .

- In Vitro/In Vivo Models: Adipogenesis assays (e.g., 3T3-L1 cell differentiation) must account for batch-to-batch variability in plant extracts .

- Mechanistic Studies: RNA interference or CRISPR/Cas9 knockdown of PPARα/C/EBPα is necessary to confirm target specificity .

Q. How can researchers address contradictions in reported bioactivities of Stigmast-8(14)-en-3β-ol?

- Source Variability: Differences in plant genotypes or extraction protocols.

- Experimental Design: Use of age-matched controls, blinded assessments, and standardized toxicity protocols (e.g., knockdown assays in Musca domestica ).

- Data Transparency: Reporting sensitivity/specificity metrics with confidence intervals, as outlined in prospective observational frameworks .

Q. What structural analogs of Stigmast-8(14)-en-3β-ol show enhanced bioactivity, and how are they synthesized?

- Answer: Analogs like 4α,24S-dimethyl-5α-cholest-8(14)-en-3β-ol and ergostenol derivatives exhibit improved anticancer and antioxidant properties. Synthesis involves regioselective oxidation (e.g., Jones oxidation) or enzymatic hydroxylation. Comparative studies using ORD spectra and NMR crystallography are critical for stereochemical validation .

Q. What experimental approaches elucidate Stigmast-8(14)-en-3β-ol's antibacterial mechanisms?

- Answer: Antibacterial activity (e.g., against Gram-negative bacteria) is assessed via:

- GC-MS Profiling: Identification in bioactive fractions of Coleus blumei extracts .

- Minimum Inhibitory Concentration (MIC) Assays: Coupled with membrane permeability studies (e.g., propidium iodide uptake).

- Synergy Testing: Combination with palmitic acid or ergosterol to evaluate enhanced effects .

Q. How can Stigmast-8(14)-en-3β-ol serve as a biomarker for dietary intake studies?

- Answer: Its presence in bell peppers, onions, and oats makes it a candidate for food consumption biomarkers. Methodological considerations include:

- Metabolomic Profiling: LC-MS/MS quantification in serum/plasma.

- Epidemiological Validation: Prospective cohort studies with dietary records and blinding to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.